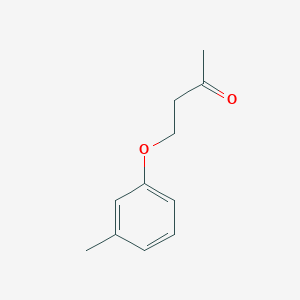

4-(3-Methylphenoxy)-2-butanone

Description

4-(3-Methylphenoxy)-2-butanone is a ketone derivative featuring a 3-methylphenoxy substituent at the fourth carbon of the 2-butanone backbone. These compounds are characterized by a phenyl ring with varying substituents (e.g., hydroxyl, methoxy, acetoxy, or methyl groups) attached to the butanone chain, which significantly influence their behavior and utility .

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-(3-methylphenoxy)butan-2-one |

InChI |

InChI=1S/C11H14O2/c1-9-4-3-5-11(8-9)13-7-6-10(2)12/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

PRHUDBURIYJXPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCCC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Hydroxyl Groups: Raspberry ketone (4-(4-hydroxyphenyl)-2-butanone) exhibits strong antioxidant and anti-inflammatory properties due to its phenolic structure . Methoxy Groups: The methoxy derivative (4-(4-methoxyphenyl)-2-butanone) shows enhanced volatility and stability, making it suitable for use in perfumery and flavoring. Its sweet, cassie-like taste is attributed to the electron-donating methoxy group . Acetoxy Groups: The acetoxy analog (4-(p-acetoxyphenyl)-2-butanone) demonstrates high efficacy as a pest attractant. Field trials show optimal lure performance when combined with compounds like 4-methoxyphenylacetone and butyl acetate .

Pharmacological and Toxicological Profiles

- The calculated Predicted No-Effect Concentration (PNEC) for aquatic organisms is 1.4 mg/day . Bioactivity: Enhances lipid metabolism in adipocytes, supporting its use in weight management supplements .

- 4-(p-Acetoxyphenyl)-2-butanone: Ecotoxicity: While effective in pest control, its environmental impact requires careful monitoring. Risk quotients (PEC/PNEC) in Europe and North America are <1, indicating low ecological risk under current usage levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.